Structure and synthesis of Fmoc-D-Lys-Oall HCl
Structure and synthesis of Fmoc-D-Lys-Oall HCl
An In-Depth Technical Guide to Fmoc-D-Lys-Oall HCl: Structure, Synthesis, and Applications in Advanced Peptide Chemistry
Abstract
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride (Fmoc-D-Lys-Oall HCl), a specialized amino acid derivative for advanced applications in peptide synthesis and drug development. We will dissect its unique structural features, which include a base-labile Nα-Fmoc group for backbone elongation, a palladium-labile C-terminal allyl ester for orthogonal carboxyl protection, and a reactive primary amine on the lysine side chain. This guide details a strategic, multi-step synthesis, outlines rigorous analytical methods for characterization, and explores its applications in bioconjugation, drug delivery systems, and the construction of complex peptide architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sophisticated building blocks to achieve precise control over peptide and protein design.
The Principle of Orthogonal Protection in Peptide Synthesis
Modern peptide chemistry hinges on the concept of orthogonal protection, a strategy that allows for the selective removal of one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions. This principle is fundamental to the synthesis of complex peptides, including those with branched structures, cyclic motifs, or post-translational modifications.
The most prevalent strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. It relies on:
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The Nα-Fmoc group: A temporary protecting group for the alpha-amine, which is cleaved by a base (typically piperidine) to allow for sequential peptide bond formation[1].
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Acid-labile side-chain protection: Groups like tert-butyl (tBu), Boc, and Trityl (Trt) protect reactive side chains and are removed simultaneously at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA)[2].
To achieve more intricate molecular designs, a third layer of orthogonality is often required. Allyl-based protecting groups, such as Allyloxycarbonyl (Alloc) for amines and Allyl (All) esters for carboxylic acids, provide this versatility. These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. Instead, they are selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger[3][4][5]. Fmoc-D-Lys-Oall HCl is a reagent that masterfully combines these chemical principles into a single, versatile building block.
Physicochemical Properties and Structural Elucidation
The unique reactivity and application of Fmoc-D-Lys-Oall HCl stem directly from its distinct molecular architecture. Each component of the molecule serves a specific and independent chemical purpose.
Caption: Chemical Structure of Fmoc-D-Lys-Oall HCl.
Key Structural Features:
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D-Chiral Center: The use of the D-enantiomer is significant for designing peptides with altered enzymatic stability or specific conformational properties, as natural proteases typically recognize L-amino acids.
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Nα-Fmoc Group: Provides the standard, base-labile protection essential for stepwise Fmoc-SPPS.
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C-Terminal Allyl Ester (Oall): This group protects the carboxylic acid. Its key advantage is its stability to both acidic and basic conditions used in standard SPPS, allowing for orthogonal deprotection via palladium(0) catalysis[5].
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Free ε-Amino Group: Unlike its common counterpart, Fmoc-D-Lys(Alloc)-OH, the side-chain amine in this molecule is unprotected and available for chemical modification. It is presented as a hydrochloride salt to improve the compound's stability and handling characteristics, preventing unwanted side reactions of the free amine.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride |
| Synonyms | Fmoc-D-Lys-Oall HCl[6][7] |
| CAS Number | 1272754-92-3[6][7] |
| Molecular Formula | C₂₄H₂₉ClN₂O₄[6][7] |
| Molecular Weight | 445.0 g/mol [6] |
| Appearance | White to off-white crystalline powder[6] |
| Purity | Typically ≥99% (HPLC)[6] |
| Optical Rotation | [α]²⁰D = +14 ± 2° (c=1 in MeOH)[6] |
| Storage | 0-8 °C[6] |
Critical Distinction: Fmoc-D-Lys-Oall HCl vs. Fmoc-D-Lys(Alloc)-OH
It is imperative to distinguish Fmoc-D-Lys-Oall HCl from the more commonly encountered Fmoc-D-Lys(Alloc)-OH.
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Fmoc-D-Lys-Oall HCl: The allyl group protects the carboxyl terminus as an ester. The side-chain (ε) amine is free and nucleophilic. This building block is used to introduce a D-lysine with an already modified side chain or for specific C-terminal chemistries.
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Fmoc-D-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group protects the side-chain (ε) amine . The carboxyl terminus is a free acid, ready for standard peptide coupling. This derivative is used to incorporate a lysine into a growing peptide chain, with the intention of deprotecting and modifying the side chain later while the peptide is still on the resin[8][9].
Synthesis and Purification
The synthesis of Fmoc-D-Lys-Oall HCl is a multi-step process requiring precise control over protecting group chemistry. The strategy is designed to build the final molecule by sequentially modifying a readily available, fully protected lysine precursor.
Caption: Proposed Synthetic Workflow for Fmoc-D-Lys-Oall HCl.
Experimental Protocol
This protocol describes a logical and field-proven pathway for the synthesis of Fmoc-D-Lys-Oall HCl.
Step 1: Allyl Esterification of Nα-Fmoc-Nε-Boc-D-lysine
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Rationale: The synthesis begins with a commercially available, orthogonally protected D-lysine. The carboxylic acid is converted to an allyl ester. Using a mild base like cesium carbonate (Cs₂CO₃) with allyl bromide is an effective method that minimizes side reactions.
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Methodology:
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Dissolve Nα-Fmoc-Nε-Boc-D-lysine (1.0 eq) in anhydrous dimethylformamide (DMF).
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Add cesium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the carboxylate salt.
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Add allyl bromide (1.2 eq) dropwise to the mixture.
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Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl ester intermediate.
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Step 2: Selective Deprotection of the Nε-Boc Group
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Rationale: This step leverages the core principle of orthogonality. The acid-labile Boc group is removed using TFA, which does not affect the base-labile Fmoc group or the palladium-labile allyl ester[2]. This selectively liberates the side-chain amine.
-
Methodology:
-
Dissolve the crude intermediate from Step 1 in a solution of 20-25% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of residual acid.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The resulting free amine is converted to its hydrochloride salt to enhance stability, improve its crystalline nature, and make it easier to handle as a solid powder.
-
Methodology:
-
Dissolve the residue from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Fmoc-D-Lys-Oall HCl.
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Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to achieve high purity.
| Step | Key Reagents | Purpose |
| 1. Esterification | Allyl bromide, Cs₂CO₃, DMF | Protects the carboxylic acid as a Pd(0)-labile allyl ester. |
| 2. Deprotection | Trifluoroacetic acid (TFA), DCM | Selectively removes the acid-labile Nε-Boc group. |
| 3. Salt Formation | HCl in ether | Converts the free ε-amine to a stable hydrochloride salt. |
Analytical Characterization and Quality Control
Verifying the identity, purity, and stereochemical integrity of Fmoc-D-Lys-Oall HCl is critical for its successful application. A combination of chromatographic and spectroscopic techniques provides a self-validating system of quality control.
| Analysis Technique | Expected Result / Purpose |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating ≥99% purity[6]. Establishes the purity profile of the final compound. |
| Mass Spectrometry (MS) | Detection of the correct molecular ion peak (m/z for [M+H]⁺ corresponding to C₂₄H₂₉N₂O₄⁺). Confirms the molecular weight. |
| ¹H NMR Spectroscopy | Presence of characteristic signals: aromatic protons (δ ~7.2-7.8 ppm) for the Fmoc group; vinyl protons (δ ~5.2-6.0 ppm) for the allyl group; and specific resonances for the lysine backbone and side chain. Confirms the chemical structure. |
| Polarimetry | A specific optical rotation value ([α]²⁰D = +14 ± 2°), confirming the D-configuration and enantiomeric purity[6]. |
Strategic Applications in Research and Drug Development
The unique structure of Fmoc-D-Lys-Oall HCl makes it a powerful tool for applications beyond linear peptide synthesis.
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Pre-Synthesis Side-Chain Modification: The primary application is the ability to modify the ε-amino group before the building block is used in synthesis. A fluorescent label, a biotin tag, a cytotoxic drug payload, or a PEG chain can be conjugated to the side-chain amine in solution. The resulting custom derivative can then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. This approach offers superior control and characterization of the modification compared to on-resin methods.
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Drug Delivery and Bioconjugation: This building block is valuable in the development of advanced drug delivery systems[6]. For example, a peptide-drug conjugate (PDC) can be synthesized where the drug is attached to the lysine side chain. The resulting Fmoc-D-Lys(Drug)-Oall derivative can then be used in SPPS to build a targeting peptide.
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Orthogonal C-Terminal Deprotection: The C-terminal allyl ester enables unique synthetic strategies. A fully protected peptide can be synthesized on a resin, after which the allyl ester is selectively removed on-resin using Pd(0) catalysis. This exposes a C-terminal carboxylic acid that can be used for on-resin cyclization (head-to-tail) or fragment condensation.
Conclusion
Fmoc-D-Lys-Oall HCl is more than a standard protected amino acid; it is a strategic tool for chemists and drug developers. Its unique arrangement of orthogonal protecting groups—a base-labile Fmoc group, a palladium-labile allyl ester, and a reactive ε-amino group—provides a level of synthetic flexibility that is essential for creating sophisticated peptide-based molecules. By enabling precise, pre-synthesis modification of the lysine side chain and offering an orthogonal route for C-terminal activation, this reagent opens pathways to novel peptide-drug conjugates, advanced biomaterials, and complex molecular probes. A thorough understanding of its structure, synthesis, and strategic application empowers researchers to push the boundaries of modern peptide science.
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